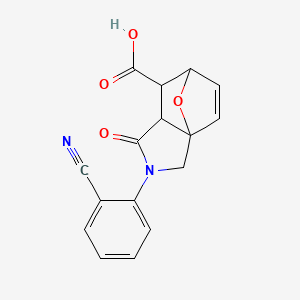

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes a cyanophenyl group, an epoxyisoindole core, and a carboxylic acid functional group

Métodos De Preparación

The synthesis of 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions typically include the use of a strong base, such as potassium t-butoxide, under microwave irradiation to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to improve yield and efficiency.

Análisis De Reacciones Químicas

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often facilitated by the presence of a base and heat.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Pharmacological Potential :

-

Anticancer Activity :

- Research indicates that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have demonstrated that modifications to the isoindole structure enhance its efficacy against certain tumors.

- Neuroprotective Effects :

Material Science Applications

- Polymer Chemistry :

- Nanocomposites :

Biochemical Applications

- Enzyme Inhibition Studies :

- Drug Delivery Systems :

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced inflammation markers in a mouse model of arthritis. The study highlighted its potential as a lead compound for developing anti-inflammatory drugs.

Case Study 2: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines showed that modifications to the hexahydroisoindole structure led to increased cytotoxicity compared to unmodified compounds. This finding suggests that further structural optimization could yield more potent anticancer agents.

Data Summary Table

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | FPRL-1 Modulator | Potential treatment for inflammatory diseases |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Modulates neuroinflammation | |

| Material Science | Polymer Chemistry | Enhances mechanical properties of polymers |

| Nanocomposites | Improves electrical conductivity | |

| Biochemical Applications | Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Drug Delivery Systems | Enhances bioavailability of therapeutic agents |

Mecanismo De Acción

The mechanism of action of 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but generally, the compound’s effects are mediated through its ability to form stable complexes with its molecular targets .

Comparación Con Compuestos Similares

Similar compounds to 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid include other cyanophenyl derivatives and epoxyisoindole compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. For example:

2-Cyanophenylboronic acid: Shares the cyanophenyl group but differs in its boronic acid functional group.

(2-Cyanophenyl)acetic acid: Similar cyanophenyl group but with an acetic acid functional group.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.

Actividad Biológica

The compound 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (often abbreviated as Cyanophenyl Isoindole ) is a synthetic organic molecule belonging to the class of isoindole derivatives. Its unique structural features suggest potential biological activities that merit investigation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure featuring a carboxylic acid functional group and a cyanophenyl substituent. The molecular formula is C22H20N2O3, with a molecular weight of approximately 364.41 g/mol.

Biological Activity Overview

Research into the biological activity of Cyanophenyl Isoindole has primarily focused on its pharmacological potential, particularly in relation to its effects on cell signaling pathways and interactions with specific biomolecules.

- Integrin Interaction : The compound has shown to interact with integrins, specifically ITGAL/ITGB2, which are crucial for cell adhesion processes. This interaction may enhance apoptotic neutrophil phagocytosis by macrophages, indicating a potential role in immune modulation .

- Inhibition of LFA-1 : Studies have identified the compound as a potent inhibitor of lymphocyte function-associated antigen 1 (LFA-1). This inhibition can disrupt the LFA-1/ICAM-1 interaction, which is essential for leukocyte trafficking and immune response .

- Antiviral Activity : Preliminary data suggest potential antiviral properties against hepatitis C virus (HCV) by inhibiting NS3 protease activity. Compounds with similar structures have been noted for their effectiveness in this regard .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Integrin Binding | Enhanced phagocytosis | |

| LFA-1 Inhibition | Disruption of leukocyte adhesion | |

| Antiviral Activity | Inhibition of HCV NS3 protease |

Research Findings

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of various isoindole derivatives, including Cyanophenyl Isoindole. The findings indicated that modifications to the isoindole scaffold could significantly enhance biological activity against specific targets such as viral proteases and cell adhesion molecules .

Propiedades

IUPAC Name |

3-(2-cyanophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c17-7-9-3-1-2-4-10(9)18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHORVXDSTBICDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.